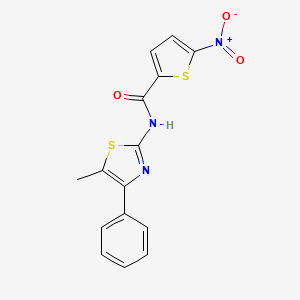

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

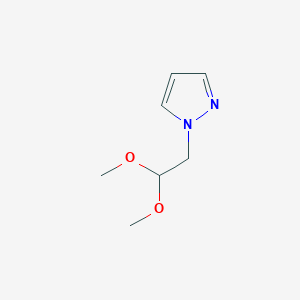

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiosensitization and Bioreductive Activation

One study explored the synthesis of a series of nitrothiophenes with basic or electrophilic substituents, evaluating them in vitro as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. The research indicated that compounds with strong tertiary amine bases or oxiranes in the side chain showed potent radiosensitizing properties. However, systemic toxicity at higher doses limited their use (Threadgill et al., 1991).

Chemoselective Synthesis

Another study reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides. This process facilitated the introduction of various functional groups into the thiazole products, showcasing the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).

Antitubercular Activity

Research into 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole highlighted their synthesis and evaluation for antitubercular activity. The structural confirmation of these compounds was achieved through various analytical techniques, and they exhibited significant antibacterial, antifungal, and antitubercular activities, suggesting their potential in treating tuberculosis (Samadhiya et al., 2013).

Anticancer Evaluation

A study on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against several cancer cell lines, outperforming the reference drug in some cases. This research showcases the anticancer potential of thiazole derivatives (Ravinaik et al., 2021).

Antihypertensive Agents

Investigations into thiosemicarbazides, triazoles, and Schiff bases derived from thiazole compounds revealed their potential as antihypertensive α-blocking agents. This study highlighted the synthesis of various derivatives and their pharmacological evaluation, indicating their efficacy and low toxicity as antihypertensive agents (Abdel-Wahab et al., 2008).

Mecanismo De Acción

Target of Action

It is known that molecules containing a thiazole ring, like this compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .

Mode of Action

It is known that thiazole ring-containing compounds can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

It is known that thiazole ring-containing compounds can activate or stop various biochemical pathways .

Result of Action

It is known that thiazole ring-containing compounds can have various effects on biological systems .

Action Environment

It is known that the behavior of thiazole ring-containing compounds in physiological systems can be unpredictable .

Propiedades

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPVUGDDLIIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)

![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608126.png)

![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)

![2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2608128.png)

![N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2608130.png)

![ethyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2608131.png)